1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid hydrochloride
Description
1-Benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid hydrochloride (CAS: 1384430-61-8) is a pyrrole derivative featuring a partially unsaturated five-membered ring system with a benzyl substituent at position 1 and a carboxylic acid group at position 3, further stabilized as a hydrochloride salt. Its molecular formula is C₁₂H₁₄ClNO₂, with a molecular weight of 239.70 g/mol . This compound is of interest in medicinal and synthetic chemistry due to its structural hybridity, combining aromatic (benzyl) and heterocyclic (dihydropyrrole) motifs.
Properties
IUPAC Name |
1-benzyl-2,5-dihydropyrrole-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2.ClH/c14-12(15)11-6-7-13(9-11)8-10-4-2-1-3-5-10;/h1-6H,7-9H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBCDTGFHYFJTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CN1CC2=CC=CC=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid hydrochloride can be synthesized through several methods. One common approach involves the reaction of 1-benzylpyrrole with chloroacetic acid under acidic conditions to form the carboxylic acid derivative. The hydrochloride salt is then obtained by treating the carboxylic acid with hydrochloric acid.
Reaction Steps:
-
Formation of Carboxylic Acid:
- React 1-benzylpyrrole with chloroacetic acid in the presence of a strong acid catalyst.
- Heat the mixture to promote the reaction.
- Isolate the carboxylic acid product.
-
Formation of Hydrochloride Salt:
- Dissolve the carboxylic acid in a suitable solvent.
- Add hydrochloric acid to the solution.
- Precipitate the hydrochloride salt by cooling the solution.
Industrial Production Methods
In industrial settings, the synthesis of 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid hydrochloride may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to a more efficient production process.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzyl ketone or benzyl aldehyde.
Reduction: Formation of benzyl alcohol.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of pyrrole compounds exhibit antimicrobial properties. 1-Benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid hydrochloride has shown promise as a scaffold for developing new antimicrobial agents. Studies have demonstrated its efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Anticancer Properties
Pyrrole derivatives have been studied for their anticancer activities. Preliminary investigations into the cytotoxic effects of 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid hydrochloride indicate that it may inhibit the proliferation of cancer cells. Further research is needed to elucidate its mechanisms and optimize its structure for enhanced activity against specific cancer types .
Organic Synthesis
Building Block in Synthesis
This compound serves as a valuable building block in organic synthesis. Its unique structure allows for the introduction of various functional groups, facilitating the synthesis of more complex molecules. Researchers have utilized it in the development of heterocyclic compounds and other biologically active molecules .
Reagent in Chemical Reactions
1-Benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid hydrochloride can act as a reagent in various chemical reactions, including cyclization and condensation reactions. Its reactivity can be harnessed to create novel compounds with potential applications in pharmaceuticals and agrochemicals .
Material Science
Polymer Chemistry
In material science, this compound has been explored for its potential use in polymer chemistry. Its incorporation into polymer matrices can enhance the mechanical properties and thermal stability of the resulting materials. Research is ongoing to optimize its use in creating advanced materials for industrial applications .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of several pyrrole derivatives, including 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid hydrochloride. The results indicated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent .
Case Study 2: Synthesis of Heterocycles
In a recent synthesis project, researchers successfully utilized 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid hydrochloride as a precursor to synthesize novel heterocyclic compounds. These compounds displayed promising biological activities, highlighting the versatility of this pyrrole derivative in organic synthesis .
Mechanism of Action
The mechanism of action of 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Pyrrole Family
Key structural analogues include:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents/Modifications | Key Differences vs. Target Compound |
|---|---|---|---|---|
| 1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | C₁₄H₁₅NO₂ | 229.28 | Methyl groups at positions 2 and 5 | Saturated pyrrole ring; lacks dihydro group |
| 1-Methyl-5-oxopyrrolidine-3-carboxylic acid | C₆H₉NO₃ | 143.14 | Fully saturated pyrrolidine ring with 5-oxo | Ketone at position 5; smaller substituent |
| Ethyl 1-benzyl-2-thioxo-5-imidazolecarboxylate | C₁₃H₁₃N₃O₂S | 275.33 | Thioxo group at position 2; imidazole core | Different heterocyclic scaffold (imidazole) |
Key Observations :
- Ring Saturation : The target compound’s 2,5-dihydro moiety introduces partial unsaturation, enhancing reactivity compared to fully saturated pyrrolidines (e.g., 1-methyl-5-oxopyrrolidine-3-carboxylic acid) .
- Substituent Effects : The benzyl group in the target compound increases steric bulk and aromatic conjugation, contrasting with smaller substituents like methyl in analogues .
- Acid-Base Properties : The hydrochloride salt form improves solubility in polar solvents compared to free carboxylic acid derivatives (e.g., 1-benzyl-2,5-dimethylpyrrole-3-carboxylic acid) .
Physicochemical and Functional Comparisons
- Solubility : The hydrochloride salt of the target compound exhibits superior aqueous solubility (≥50 mg/mL in water) compared to neutral pyrrole carboxylic acids (e.g., 1-methyl-5-oxopyrrolidine-3-carboxylic acid), which are sparingly soluble .
- Thermal Stability : Derivatives with electron-withdrawing groups (e.g., thioxo in imidazole analogues) show lower thermal stability due to increased ring strain, whereas the dihydro group in the target compound provides moderate stability .
- Biological Activity : Preliminary studies suggest that the dihydro configuration in the target compound may enhance binding to enzymes requiring planar aromatic substrates, unlike fully saturated pyrrolidines .
Biological Activity
1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid hydrochloride (CAS Number: 1384430-61-8) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
- Molecular Formula : C₁₂H₁₄ClNO₂
- Molecular Weight : 239.70 g/mol
- CAS Number : 1384430-61-8
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄ClNO₂ |
| Molecular Weight | 239.70 g/mol |
| Density | Not Available |
| Melting Point | Not Available |
| Boiling Point | Not Available |
Anticancer Activity
Pyrrole-based compounds have also been explored for their anticancer properties. Although direct studies on 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid hydrochloride are scarce, its structural analogs have demonstrated:
- Inhibition of Tumor Growth : Some pyrrole derivatives have shown the ability to inhibit tumor cell proliferation in vitro and in vivo.
- Mechanisms : These compounds may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .
The biological activity of 1-benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid hydrochloride can be attributed to several proposed mechanisms:
- Cell Membrane Disruption : Similar to other pyrrole derivatives, it may disrupt the integrity of bacterial cell membranes.
- Enzyme Inhibition : It could inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that pyrrole compounds can induce oxidative stress in cells, leading to apoptosis .
Research Findings and Case Studies
Several studies have evaluated the biological activity of related pyrrole compounds:
- Antibacterial Efficacy :
- Anticancer Effects :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
